

Thermodynamic Properties of 1-Bromo-4-chlorobutane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-chlorobutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Bromo-4-chlorobutane** (CAS RN: 6940-78-9), a versatile bifunctional alkyl halide used in a variety of synthetic applications. This document summarizes key physical and thermodynamic data, details relevant experimental methodologies, and presents a logical workflow for its synthesis.

Physicochemical and Thermodynamic Data

1-Bromo-4-chlorobutane is a colorless to pale yellow liquid at room temperature. Its fundamental physical properties are summarized in Table 1. While experimentally determined data for some thermodynamic properties, such as heat capacity, are available, other key values like the standard enthalpy of formation and standard molar entropy are primarily available through theoretical calculations.

Table 1: Physicochemical Properties of **1-Bromo-4-chlorobutane**

Property	Value	Source(s)
Molecular Formula	C4H8BrCl	[1]
Molecular Weight	171.46 g/mol	[1]
Boiling Point	81 °C at 30 mmHg	[2]
Density	1.488 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.4875	[2]
Flash Point	60 °C	[2]
Vapor Pressure	2.6 ± 0.3 mmHg at 25°C	[3]
Water Solubility	Slightly soluble	[3]

Table 2: Thermodynamic Properties of **1-Bromo-4-chlorobutane**

Property	Value	Method	Source(s)
Molar Heat Capacity (C _p) at 298.15 K	188.05 J·mol ⁻¹ ·K ⁻¹	Experimental (DSC)	[4]
Standard Enthalpy of Formation (liquid, Δ _f H°)	Not experimentally determined.	-	
Standard Molar Entropy (liquid, S°)	Not experimentally determined.	-	
Enthalpy of Vaporization (Δ _{vap} H)	35.32 kJ/mol	Calculated (Joback Method)	[5]

Note: Experimental values for the standard enthalpy of formation and standard molar entropy of **1-Bromo-4-chlorobutane** are not readily available in the surveyed literature. The values provided for enthalpy of vaporization are based on computational methods and should be considered as estimates.

Experimental Protocols

Detailed experimental procedures for determining the thermodynamic properties of **1-Bromo-4-chlorobutane** are crucial for verifying and expanding upon existing data. Below are detailed methodologies for key experiments.

Determination of Molar Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity of liquid **1-Bromo-4-chlorobutane** can be determined using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow of the sample to that of a known standard (e.g., sapphire), the specific heat capacity can be calculated.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans and lids
- Microbalance
- Inert gas supply (e.g., nitrogen)

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
- Baseline Measurement: Perform a scan with an empty hermetic pan to establish the baseline heat flow.
- Standard Measurement: Accurately weigh a sapphire standard and perform a scan over the desired temperature range (e.g., 285 K to 355 K) at a constant heating rate (e.g., 10 K/min).
- Sample Measurement: Accurately weigh a sample of **1-Bromo-4-chlorobutane** into a hermetic pan and seal it. Perform a scan under the same conditions as the standard.

- Calculation: The specific heat capacity (C_p) is calculated using the following formula:
$$C_{p_sample} = (Q_{sample} / m_{sample}) * (m_{standard} / Q_{standard}) * C_{p_standard}$$
where Q is the heat flow and m is the mass.

Synthesis of 1-Bromo-4-chlorobutane from Tetrahydrofuran

One common laboratory-scale synthesis of **1-Bromo-4-chlorobutane** involves the ring-opening of tetrahydrofuran (THF) followed by bromination.[\[6\]](#)[\[7\]](#)

Materials:

- Tetrahydrofuran (THF)
- Gaseous Hydrochloric Acid (HCl)
- Phosphorus Tribromide (PBr_3) or Bromine (Br_2) and Red Phosphorus
- Anhydrous Sodium Sulfate
- Apparatus for distillation and reflux

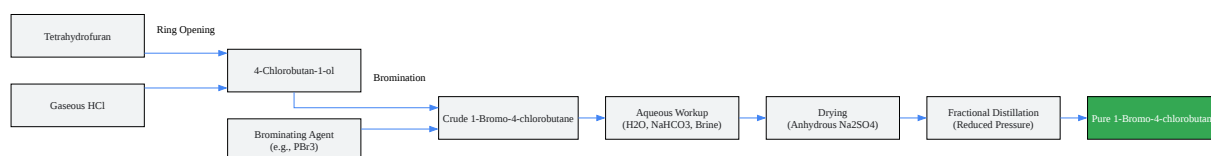
Procedure:

- Chlorination of THF: Tetrahydrofuran is reacted with gaseous hydrochloric acid to yield 4-chlorobutan-1-ol.[\[6\]](#)[\[7\]](#) This reaction is typically carried out by bubbling dry HCl gas through THF, sometimes in the presence of a Lewis acid catalyst.
- Bromination of 4-chlorobutan-1-ol: The resulting 4-chlorobutan-1-ol is then converted to **1-Bromo-4-chlorobutane**. This can be achieved by reacting it with phosphorus tribromide or a mixture of bromine and red phosphorus.[\[6\]](#)[\[7\]](#)
- Workup and Purification: The reaction mixture is quenched with water and the organic layer is separated. The crude product is washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine. The organic layer is dried over anhydrous sodium sulfate.

- Distillation: The final product is purified by fractional distillation under reduced pressure to yield pure **1-Bromo-4-chlorobutane**.^{[6][7]}

Visualized Workflow

The following diagram illustrates a typical laboratory synthesis and purification workflow for **1-Bromo-4-chlorobutane**.



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Caption: Synthesis and purification workflow for **1-Bromo-4-chlorobutane**.

This guide provides a foundational understanding of the thermodynamic properties of **1-Bromo-4-chlorobutane** for professionals in research and development. The provided data and protocols can serve as a valuable resource for synthetic planning and process optimization. Further experimental investigation is encouraged to determine the standard enthalpy of formation and standard molar entropy with high accuracy.

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- To cite this document: BenchChem. [Thermodynamic Properties of 1-Bromo-4-chlorobutane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103958#thermodynamic-properties-of-1-bromo-4-chlorobutane]

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